N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine
Description
N-[(1-Ethylpyrrolidin-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine is a pyridine derivative featuring a trifluoromethyl (-CF₃) group at the 5-position and a substituted amine at the 2-position. The amine is functionalized with a (1-ethylpyrrolidin-2-yl)methyl group, introducing a nitrogen-containing heterocycle (pyrrolidine) with an ethyl substituent. This structural motif is significant due to:
- Electron-withdrawing effects: The -CF₃ group enhances metabolic stability and influences electronic properties of the pyridine ring.
Properties
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3/c1-2-19-7-3-4-11(19)9-18-12-6-5-10(8-17-12)13(14,15)16/h5-6,8,11H,2-4,7,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDOUSYOOIZENO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC2=NC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation under mild and functional group tolerant conditions . The reaction involves the use of organoboron reagents and palladium catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Antagonism of RXFP3 Receptors
Research has identified N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine as a potential antagonist for RXFP3 receptors. RXFP3 receptors are implicated in various physiological processes, including appetite regulation and cardiovascular function. The compound's ability to modulate these receptors suggests its potential role in treating metabolic disorders and cardiovascular diseases .
Inhibition of Phosphatidylinositol 5-phosphate 4-Kinases (PI5P4K)
The compound has also been studied as a selective inhibitor of PI5P4K, an enzyme involved in cell signaling pathways crucial for cancer progression and neurodegenerative diseases. Inhibiting PI5P4K can disrupt tumor growth and provide therapeutic benefits in conditions like cancer and neurodegeneration .
Case Study 1: RXFP3 Antagonism
A study detailed the synthesis and evaluation of various small molecule antagonists targeting RXFP3. Among these, this compound demonstrated significant antagonistic activity, leading to decreased appetite in preclinical models .
Case Study 2: Cancer Therapeutics
In another investigation focusing on PI5P4K inhibitors, this compound was highlighted for its potency against PI5P4Kγ. The study provided pharmacokinetic data showing favorable brain penetration and prolonged half-lives in vivo, suggesting its potential as a therapeutic agent for brain tumors .
Mechanism of Action
The mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring contributes to the stereochemistry and binding affinity of the compound, allowing it to interact with enantioselective proteins and other biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below summarizes key structural analogues and their distinguishing features:
*Calculated based on molecular formula C₁₃H₁₈F₃N₃.
Substituent Analysis:
- Pyrrolidine vs. Pyridine/Phenyl : The target compound’s pyrrolidine group confers greater conformational flexibility and basicity compared to rigid aromatic substituents (e.g., in ). This may enhance binding to enzymes with hydrophobic pockets .
- Trifluoromethyl Position : Analogues like Pexidartinib () position -CF₃ on adjacent pyridine rings, demonstrating its role in improving target affinity and metabolic resistance.
- Amine Functionalization : Methylation () reduces hydrogen-bonding capacity, while bulkier groups (e.g., in ) may sterically hinder interactions.
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity (LogP) : The target compound’s pyrrolidine group increases LogP compared to simpler amines (e.g., 5-(trifluoromethyl)pyridin-2-amine, LogP ~1.2). This enhances blood-brain barrier penetration but may reduce aqueous solubility.
- Basic pKa : The pyrrolidine nitrogen (pKa ~8.5) is protonated at physiological pH, favoring ionic interactions with acidic residues in targets .
- Metabolic Stability: The -CF₃ group resists oxidative metabolism, extending half-life compared to non-fluorinated analogues .
Biological Activity
N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H14F3N3
- Molecular Weight : 273.25 g/mol
The incorporation of a trifluoromethyl group enhances lipophilicity, which is crucial for biological activity.
The mechanism by which this compound exerts its effects is primarily through the modulation of specific receptors and enzymes. It is hypothesized that the compound interacts with various targets, including:
- Kinases : The compound may inhibit certain kinases involved in cell signaling pathways, potentially affecting cellular proliferation and survival.
- Receptors : It may bind to specific receptors, altering their activity and leading to downstream effects on cellular processes.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy.
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of oxidative stress are areas of ongoing research.
Pharmacological Profile
Table 1 summarizes the pharmacological properties of this compound based on available data.
| Property | Value |
|---|---|
| Solubility | Soluble in DMSO |
| Bioavailability | Moderate |
| Half-life | 4 hours |
| Toxicity | Low (in vitro studies) |
Case Study 1: In Vitro Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound inhibited cell growth with an IC50 value in the low micromolar range. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Neuroprotection in Animal Models
In a rodent model of neurodegeneration, administration of the compound resulted in significant improvement in cognitive function as measured by behavioral tests. Histological analysis showed reduced neuronal loss and decreased markers of oxidative stress.
Q & A
Q. What are the established synthetic routes for N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine, and how is its purity validated?
Synthesis typically involves multi-step organic reactions:
- Core Formation : The pyridine ring is constructed via cyclization of trifluoromethyl-containing precursors, often using nitration or halogenation followed by amination .
- Side-Chain Introduction : The 1-ethylpyrrolidin-2-ylmethyl moiety is introduced via nucleophilic substitution or reductive amination under controlled pH and temperature .
- Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) or recrystallization ensures purity (>95%) .
- Characterization : Confirm structure using 1H/13C NMR (to resolve pyrrolidine and pyridine protons), ESI-MS for molecular weight validation, and HPLC for purity assessment .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
The -CF₃ group:
- Lipophilicity : Increases logP, enhancing membrane permeability (measured via shake-flask or HPLC methods) .
- Electron-Withdrawing Effects : Stabilizes the pyridine ring, reducing susceptibility to oxidation (verified via cyclic voltammetry) .
- Metabolic Stability : Resists cytochrome P450-mediated degradation, as shown in microsomal assays .
Advanced Research Questions
Q. What strategies resolve contradictory bioactivity data across studies?
- Dose-Response Curves : Use standardized in vitro assays (e.g., IC₅₀ determinations) with controls for enzyme lot variability .
- Structural Confirmation : Re-analyze batch purity via LC-MS to rule out degradation products .
- Target Selectivity Profiling : Screen against related receptors (e.g., kinase panels) to identify off-target effects .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Dynamics (MD) : Simulate binding to receptors (e.g., kinases) using software like GROMACS, incorporating solvent models .
- Docking Studies : AutoDock Vina or Schrödinger Suite evaluates binding poses, with emphasis on the pyrrolidine moiety’s conformational flexibility .
- QM/MM Calculations : Assess electronic interactions between the -CF₃ group and active-site residues .
Q. What methods optimize stereochemical control during synthesis?
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) or enzymatic resolution for enantiomers .
- Asymmetric Catalysis : Employ palladium-catalyzed amination with BINAP ligands to induce chirality in the pyrrolidine ring .
- Salt Formation : Diastereomeric salts (e.g., with tartaric acid) improve enantiomeric excess (ee) .
Q. How should fluorinated intermediates be handled safely in lab settings?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
